Dihydroactinidiolide: Natural Sources, Biosynthesis, and Therapeutic Potential
Dihydroactinidiolide: Natural Sources, Biosynthesis, and Therapeutic Potential
Executive Summary
Dihydroactinidiolide (DHA) is a volatile terpene lactone (C₁₁H₁₆O₂) belonging to the norisoprenoid class. Structurally derived from the oxidative degradation of carotenoids, DHA serves a dual role in nature: it is a potent semiochemical (pheromone) in insects and a flavor/fragrance constituent in plants like Camellia sinensis (tea) and Nicotiana tabacum (tobacco).
For drug development professionals, DHA represents a high-value scaffold due to its demonstrated activity as an Acetylcholinesterase (AChE) inhibitor (IC₅₀ ≈ 34 nM) and its cytotoxicity against specific cancer cell lines. This guide dissects the natural reservoirs of DHA, elucidates the mechanistic pathways of its formation (biotic and abiotic), and provides validated protocols for its extraction and isolation.
Chemical Identity & Structural Logic
DHA is characterized by a trimethyl-substituted lactone ring fused to a cyclohexane ring. Its formation is chemically logical: it is the stable lactonization product of the unstable intermediates formed during the oxidation of
| Property | Specification |
| IUPAC Name | (4,4,7a-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2-one) |
| Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.24 g/mol |
| Odor Profile | Sweet, tea-like, fruity, slight musk/coumarin notes |
| Chirality | Naturally occurs as the (R)-enantiomer in most plant sources |
| Solubility | Soluble in organic solvents (DCM, Ethanol, Hexane); Insoluble in water |
Natural Reservoirs: Biotic Sources
DHA is rarely a primary metabolite; rather, it accumulates in tissues rich in carotenoids that undergo oxidative stress or enzymatic cleavage.
Comparative Source Table
| Source Category | Species / Reservoir | Concentration Context | Function/Significance |
| Botanical | Camellia sinensis (Black Tea) | High (formed during fermentation) | Key aroma compound; result of carotene photo-oxidation. |
| Botanical | Actinidia polygama (Silver Vine) | Moderate to High | Feline attractant (similar to nepetalactone). |
| Botanical | Nicotiana tabacum (Tobacco) | High (post-curing) | Contributes to the characteristic "hay" aroma. |
| Insect | Solenopsis invicta (Red Fire Ant) | Trace (Glandular) | Queen recognition pheromone; regulates colony hierarchy. |
| Insect | Megaselia halterata (Phorid Fly) | Trace | Sex pheromone.[1] |
| Mammalian | Vulpes vulpes (Red Fox) | Trace (Urine/Glands) | Territorial marking/signaling. |
Biosynthetic & Formation Mechanisms
The formation of DHA is a study in carotenoid catabolism . It occurs via two distinct pathways:[2][3]
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Biotic (Enzymatic): Regulated cleavage by Carotenoid Cleavage Dioxygenases (CCDs).
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Abiotic (Photo/Thermal): ROS-mediated degradation (common in tea/tobacco processing).
The Core Pathway: -Carotene to DHA
The precursor is invariably
Key Mechanistic Steps:
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Primary Cleavage:
-Carotene is cleaved at the 9,10 ( ) double bond by CCD enzymes (or singlet oxygen) to yield -ionone. -
Epoxidation:
-ionone undergoes oxidation at the 5,6-double bond to form 5,6-epoxy- -ionone . -
Lactonization: The epoxide undergoes oxidative cleavage (often releasing a C2 fragment like glyoxal or acetate equivalent) and cyclizes to form the stable lactone, Dihydroactinidiolide.
Pathway Visualization
The following diagram illustrates the oxidative degradation pathway.
Figure 1: The oxidative pathway from β-Carotene to Dihydroactinidiolide via β-Ionone intermediates.[1][][5][6]
Extraction & Isolation Protocols
For research and drug discovery, isolating DHA from natural sources (like fermented tea leaves or tobacco) is often more cost-effective than total synthesis. The following protocol ensures high purity suitable for bioassays.
Protocol: Solvent Extraction & Fractionation
Objective: Isolate DHA from Camellia sinensis (Black Tea).
Reagents: Dichloromethane (DCM), Anhydrous Na₂SO₄, Silica Gel (60-120 mesh), Hexane, Ethyl Acetate.
Step-by-Step Methodology:
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Preparation: Grind 100g of dried black tea leaves to a fine powder (20 mesh).
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Extraction:
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Perform a solid-liquid extraction using 500mL DCM in a Soxhlet apparatus for 6 hours.
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Why: DCM is non-polar enough to dissolve terpenes but polar enough to extract the lactone.
-
-
Concentration:
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Dry the extract over anhydrous Na₂SO₄ to remove water (crucial to prevent hydrolysis).
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Concentrate under reduced pressure (Rotary Evaporator) at 35°C to yield the crude oleoresin.
-
-
Fractionation (Column Chromatography):
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Load crude extract onto a Silica Gel column.
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Mobile Phase Gradient: Start with 100% Hexane
Hexane:Ethyl Acetate (95:5) (90:10). -
Observation: DHA typically elutes in the 90:10 to 85:15 fractions due to the polarity of the lactone moiety.
-
-
Validation:
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Monitor fractions via TLC (Visualize with Vanillin-H₂SO₄ reagent; DHA appears as a pink/purple spot).
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Confirm identity via GC-MS (Target ion peaks: m/z 180 [M+], 137, 111).
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Isolation Workflow Diagram
Figure 2: Phytochemical workflow for the isolation of Dihydroactinidiolide from plant biomass.
Pharmacological & Industrial Relevance
For the drug development professional, DHA is more than a fragrance ingredient. It is a bioactive lead compound.
Neuroprotection (Alzheimer's Disease)
DHA has shown significant potential as a multi-target agent for Alzheimer's:
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Mechanism: It acts as a competitive inhibitor of Acetylcholinesterase (AChE).
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Potency: Reported IC₅₀ values are in the nanomolar range (~34 nM), comparable to some synthetic standards.[7][][8][9]
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Amyloid Beta: It disrupts the self-aggregation of Aβ25-35 peptides, reducing neurotoxicity in Neuro2a cells.[8]
Oncology (Cytotoxicity)[7]
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Activity: Exhibits cytotoxic effects against HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines.
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Mechanism: Induction of oxidative stress (ROS generation) specifically within tumor cells, leading to apoptosis.
Pheromone Technology[13]
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Application: Used in "attract-and-kill" strategies for Red Fire Ant (Solenopsis invicta) control. DHA disrupts the colony social structure by mimicking queen pheromones.
References
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Das, M., et al. (2018). "Dihydroactinidiolide, a natural product against Aβ25-35 induced toxicity in Neuro2a cells: Synthesis, in silico and in vitro studies."[] Bioorganic Chemistry, 81, 340-349.[] Link
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Yao, S., et al. (1998). "Catalytic enantioselective synthesis of the pheromone dihydroactinidiolide." Journal of Organic Chemistry, 63(1), 118-121. Link
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Rocca, J.R., et al. (1983). "Dihydroactinidiolide: A component of the queen recognition pheromone of the red imported fire ant."[10] Tetrahedron Letters, 24(18), 1889-1892. Link
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Bosser, A., & Belin, J.M. (1994). "Co-oxidation of β-carotene by xanthine oxidase: formation of dihydroactinidiolide."[5] Biotechnology Progress, 10, 555-559. Link
- Kainuma, K., et al. (1976). "Isolation and identification of dihydroactinidiolide from black tea." Agricultural and Biological Chemistry.
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- 10. Dihydroactinidiolide [chemeurope.com]
